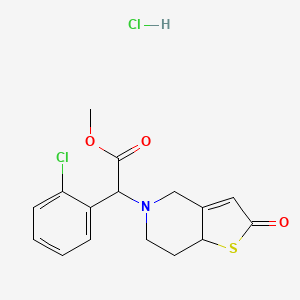

2-氧代氯吡格雷盐酸盐(非对映异构体的混合物)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Oxo Clopidogrel Hydrochloride is a mixture of diastereomers with the CAS Number: 109904-27-0 . It has a molecular weight of 374.29 and its IUPAC name is methyl 2-(2-chlorophenyl)-2-(2-oxo-7,7a-dihydrothieno[3,2-c]pyridin-5(2H,4H,6H)-yl)acetate hydrochloride . It is commonly used in the pharmaceutical industry as a reference standard or internal standard for analytical testing of Clopidogrel .

Molecular Structure Analysis

The molecular formula of 2-Oxo Clopidogrel Hydrochloride is C16H17Cl2NO3S . The InChI Code is 1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H .Chemical Reactions Analysis

2-Oxo Clopidogrel is an intermediate metabolite of (±)-clopidogrel, which consists of R- (-)-clopidogrel and the active isomer S- (+)-clopidogrel . (S)- (+)-clopidogrel is metabolized by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP3A5 into 2-oxo (S)- (+)-clopidogrel, which is then further metabolized into the active metabolite of clopidogrel by CYP2B6, CYP2C9, CYP2C19, and CYP3A4 .Physical And Chemical Properties Analysis

2-Oxo Clopidogrel Hydrochloride is a hydrochloride salt that contains a mixture of diastereomers . It has a molecular weight of 374.28 and is soluble in water and other polar solvents .科学研究应用

- Clopidogrel , an oral irreversible P2Y12 receptor antagonist, is widely used in clinical practice for patients with acute coronary syndrome (ACS) and post percutaneous coronary intervention (PCI) to prevent future thrombotic events .

- After intestinal absorption, approximately 85% of the clopidogrel prodrug is hydrolyzed by esterase into an inactive form, leaving only 15% of clopidogrel transforming to the active metabolite by the hepatic cytochrome P450 (CYP450) system, with CYP2C19 being a crucial enzyme .

- Impaired platelet responsiveness to clopidogrel may result in increased risk of cardiovascular events .

- 2-Oxo-clopidogrel is partially hydrolyzed by CES1 to an inactive acid metabolite .

- Genetic polymorphisms involved in clopidogrel’s absorption, metabolism, and the P2Y12 receptor may interfere with its antiplatelet activity .

- The PON1 Q192R (rs662) variant was initially reported to activate clopidogrel more efficiently .

- Recent evidence suggests that epigenetic modification may also affect clopidogrel response .

- Non-genetic factors such as demographics, disease complications, and drug-drug interactions can impair the antiplatelet effect of clopidogrel .

- 2-Oxo-clopidogrel is a crucial intermediate in the biotransformation of clopidogrel to its pharmacologically active metabolite .

- PON1 plays a role in this process by hydrolyzing the c-thiobutyrolactone ring of 2-oxo-clopidogrel .

- Researchers have developed efficient methods to simultaneously determine plasma levels of clopidogrel, 2-oxo-clopidogrel, and the clopidogrel active metabolite .

Antiplatelet Therapy

Pharmacogenomics and Genetic Polymorphisms

Epigenetics and Non-Genetic Factors

Biotransformation and Active Metabolite

Analytical Methods

Clinical Implications and Cardiovascular Risk Reduction

作用机制

Target of Action

The primary target of 2-Oxo Clopidogrel Hydrochloride is the P2Y12 ADP receptors on platelets . These receptors play a crucial role in platelet aggregation, a key process in blood clot formation. By targeting these receptors, 2-Oxo Clopidogrel Hydrochloride can effectively prevent the formation of blood clots .

Mode of Action

2-Oxo Clopidogrel Hydrochloride is a prodrug that needs to be activated via a two-step reaction to an active thiol-containing metabolite . This active form irreversibly binds to the P2Y12 ADP receptors on platelets . This binding prevents ADP from binding to P2Y12 receptors, thereby inhibiting the activation of the glycoprotein GPIIb/IIIa complex and platelet aggregation .

Biochemical Pathways

The activation of 2-Oxo Clopidogrel Hydrochloride involves a two-step enzymatic process. In the first step, it is converted into an inactive intermediate, and subsequently, in the second step, it is transformed into the active thiol metabolite . The most important metabolic spot of this compound is on the thiophene ring .

Pharmacokinetics

The absorption of 2-Oxo Clopidogrel Hydrochloride is fast, with a Tmax of 0.625 hours . The mean half-life of the related components is approximately 38.0 hours in both plasma and blood . The blood-to-plasma radioactivity AUCinf ratio is 0.55, suggesting preferential distribution of drug-related material in plasma . At 168 hours after oral administration, the mean cumulative excreted radioactivity is 96.71% of the dose, including 68.03% in urine and 28.67% in feces .

Result of Action

The result of the action of 2-Oxo Clopidogrel Hydrochloride is the prevention of blood clot formation. By irreversibly binding to the P2Y12 ADP receptors on platelets, it inhibits platelet aggregation, thereby reducing the risk of myocardial infarction and stroke .

Action Environment

The action, efficacy, and stability of 2-Oxo Clopidogrel Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs, such as atorvastatin, can inhibit the metabolism of clopidogrel . Additionally, genetic factors, such as the presence of CYP2C19 poor metabolizers, can lead to a higher risk of treatment failure with clopidogrel .

安全和危害

未来方向

属性

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFLQPXPVKZERK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676090 |

Source

|

| Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo clopidogrel hydrochloride | |

CAS RN |

109904-27-0 |

Source

|

| Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601279.png)

![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B601283.png)

![(2R)-2-[(3R,4S)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B601295.png)